
BQ-610
Übersicht
Beschreibung
Es ist bekannt für seine starke Fähigkeit, die durch Endothelin-1 induzierte Konzentration in der Schweinekoronararterie zu hemmen, was es zu einer wertvollen Verbindung in der kardiovaskulären Forschung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BQ610 umfasst die Kupplung spezifischer Aminosäuren und Schutzgruppen. Der Prozess beinhaltet typischerweise:
Bildung von Azepane-1-carbonyl-Leu-D-Trp: Dieser Schritt beinhaltet die Kupplung von Azepane-1-carbonyl mit Leucin und D-Tryptophan.
Addition von (For)-D-Trp-OH: Der letzte Schritt beinhaltet die Addition von Formyl-D-Tryptophan zu der zuvor gebildeten Verbindung.
Industrielle Produktionsmethoden
Die industrielle Produktion von BQ610 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig fortschrittliche Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung .
Chemische Reaktionsanalyse
Arten von Reaktionen
BQ610 durchläuft hauptsächlich:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehydroxylierten Derivaten führen kann .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BQ610 involves the coupling of specific amino acids and protective groups. The process typically includes:
Formation of Azepane-1-carbonyl-Leu-D-Trp: This step involves the coupling of azepane-1-carbonyl with leucine and D-tryptophan.
Addition of (For)-D-Trp-OH: The final step involves the addition of formyl-D-tryptophan to the previously formed compound.
Industrial Production Methods
Industrial production of BQ610 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
BQ610 primarily undergoes:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Diseases
BQ-610 has been investigated for its potential in treating conditions such as hypertension and myocardial ischemia. Studies indicate that ETA antagonists can reduce blood pressure and improve cardiac function by preventing ET-1 induced vasoconstriction.
Neurological Disorders
Research has highlighted this compound's role in neuroprotection, particularly in conditions like subarachnoid hemorrhage (SAH) and demyelinating diseases. The antagonist has shown promise in reducing inflammatory responses and neuronal damage.
Case Study 1: Impact on Hypertension
A study involving DOCA-salt hypertensive rats demonstrated that administration of this compound led to a significant decrease in both systolic blood pressure and heart rate. The study utilized Western blotting and confocal microscopy to assess the expression of ETA receptors, confirming that ETA activation was linked to increased catecholaminergic activity in the olfactory bulb .
Case Study 2: Neuroprotection in SAH
In a clinical setting, patients with SAH exhibited elevated ET-1 levels post-injury. Treatment with this compound resulted in decreased cerebrospinal fluid ET-1 concentrations, correlating with reduced neurological deficits. This underscores the potential for ETA antagonists like this compound to provide neuroprotective benefits following acute brain injuries .
Wirkmechanismus
BQ610 exerts its effects by selectively binding to endothelin A receptors, thereby inhibiting the action of endothelin-1. This inhibition prevents endothelin-1 induced vasoconstriction and other related effects. The molecular targets include endothelin A receptors, and the pathways involved are primarily related to cardiovascular function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BQ123: Ein weiterer Endothelin-A-Rezeptor-Antagonist, aber weniger potent als BQ610.
Bosentan: Ein dualer Endothelin-Rezeptor-Antagonist mit breiteren Wirkungen.
Einzigartigkeit von BQ610
BQ610 ist einzigartig aufgrund seiner hohen Selektivität und Potenz für Endothelin-A-Rezeptoren. Es ist etwa 30.000 Mal selektiver für Endothelin-A-Rezeptoren im Vergleich zu Endothelin-B-Rezeptoren, was es zu einer sehr wertvollen Verbindung für gezielte Forschungs- und therapeutische Anwendungen macht .
Biologische Aktivität
BQ-610 is a small molecule drug that acts as an antagonist for the endothelin receptor type A (ETA). It has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension and myocardial ischemia. The compound is developed by Merck & Co., Inc. and is currently in preclinical stages of research.
This compound selectively inhibits the ETA receptor, which plays a significant role in regulating vascular tone and promoting vasoconstriction through the action of endothelin-1 (ET-1). By blocking this receptor, this compound can effectively reduce the effects of ET-1, leading to vasodilation and decreased blood pressure.
Key Research Findings
- Impact on Blood Pressure and Heart Rate : Studies have shown that the administration of this compound results in a significant reduction in blood pressure and heart rate in hypertensive models. For instance, in DOCA-salt hypertensive rats, acute blockade of ETA with this compound led to decreased expression of tyrosine hydroxylase, which is crucial for catecholamine synthesis, thereby reducing sympathetic nervous system activity .
- Role in Immune-Mediated CNS Diseases : Research indicates that this compound may inhibit the progression of demyelinating diseases by reducing inflammatory responses. In experimental models, administration of this compound significantly inhibited the progression of these diseases, suggesting its potential as a therapeutic agent in neuroinflammatory conditions .
- Cell Proliferation and Signaling Pathways : this compound has been shown to block ET-1-induced cell proliferation by inhibiting various signaling pathways including ERK, STAT3, AMPK, and PKCα/βII. This indicates its broader implications beyond cardiovascular effects, potentially influencing cellular growth and inflammatory responses .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Hypertension Management
In a controlled study involving DOCA-salt hypertensive rats, the administration of this compound resulted in a marked reduction in both systolic and diastolic blood pressure. The study highlighted the role of ETA receptors in mediating sympathetic nervous system activity through tyrosine hydroxylase expression. The findings support the hypothesis that targeting ETA receptors can be an effective strategy for managing hypertension.
Case Study 2: Neuroinflammation
A study published in the Journal of Neuroinflammation explored the effects of this compound on immune-mediated demyelinating diseases. The results demonstrated that treatment with this compound significantly inhibited disease progression and reduced inflammatory T cell responses. This suggests a potential application for this compound in treating conditions such as multiple sclerosis or other neurodegenerative disorders driven by inflammation.
Eigenschaften
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N6O6/c1-23(2)17-29(40-36(48)41-15-9-3-4-10-16-41)33(44)38-30(19-25-21-42(22-43)32-14-8-6-12-27(25)32)34(45)39-31(35(46)47)18-24-20-37-28-13-7-5-11-26(24)28/h5-8,11-14,20-23,29-31,37H,3-4,9-10,15-19H2,1-2H3,(H,38,44)(H,39,45)(H,40,48)(H,46,47)/t29-,30+,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRPPJQBFQWSC-OJDZSJEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161768 | |
Record name | BQ 610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141595-53-1 | |
Record name | BQ 610 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141595531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BQ 610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.